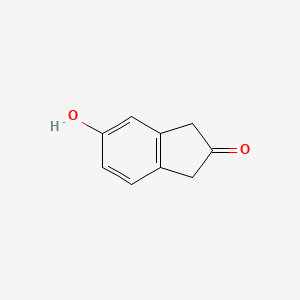

5-Hydroxy-indan-2-one

Description

Contextualization within Indanone Chemistry and Synthetic Relevance

Indanones are a class of organic compounds characterized by a fused benzene (B151609) ring and a five-membered ring containing a ketone group. They are pivotal intermediates in the synthesis of a wide array of more complex molecules. nih.govchinesechemsoc.org The indanone framework itself is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. encyclopedia.pub

5-Hydroxy-indan-2-one, a specific derivative, possesses a hydroxyl group at the 5-position of the indane structure. This hydroxyl group, along with the ketone functionality, provides two reactive sites that can be selectively modified, making it a versatile precursor in multi-step syntheses. sigmaaldrich.comnih.gov Its synthetic utility is demonstrated in the preparation of various derivatives with potential applications in medicinal chemistry and materials science. sigmaaldrich.com

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound is multifaceted, with a strong emphasis on its application as a starting material for the synthesis of novel compounds. For instance, it has been utilized in the preparation of derivatives investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors. nih.gov Another area of active investigation involves its use in creating complex heterocyclic systems, such as 5H-indeno[1,2-c]pyridazin-5-one analogs. sigmaaldrich.comchemicalbook.com

The development of efficient and scalable synthetic routes to this compound itself is also a subject of ongoing research. google.comchemicalbook.com These efforts aim to improve yields, reduce byproducts, and utilize more environmentally friendly reaction conditions.

Significance of Investigating this compound in Organic Synthesis

The significance of this compound in organic synthesis stems from its role as a versatile and functionalized building block. The presence of both a nucleophilic hydroxyl group and an electrophilic ketone allows for a diverse range of chemical transformations. This dual reactivity enables chemists to construct complex molecular architectures with a high degree of control.

Furthermore, the indanone core is a key structural motif in many pharmacologically active compounds. scilit.com By starting with this compound, researchers can efficiently access a library of novel indanone derivatives for biological screening, potentially leading to the discovery of new therapeutic agents. The ability to readily modify the structure of this compound makes it an invaluable tool in the exploration of structure-activity relationships.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H8O2 | nih.govchemical-suppliers.eu |

| Molecular Weight | 148.16 g/mol | nih.gov |

| CAS Number | 52727-23-8 | nih.govchemical-suppliers.euchemicalbook.com |

| IUPAC Name | 5-hydroxy-1,3-dihydroinden-2-one | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXQDPCGSWTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493385 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-23-8 | |

| Record name | 5-Hydroxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Hydroxy Indan 2 One

Analysis of Established Synthetic Routes to the Indanone Scaffold

The construction of the bicyclic indanone system is primarily achieved through intramolecular cyclization reactions, where a suitably substituted benzene (B151609) derivative undergoes ring closure to form the fused five-membered ring. The major approaches include Friedel-Crafts acylation, various other cyclization reactions, and modern transition metal-catalyzed processes.

Intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones. This reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. iyte.edu.trbeilstein-journals.org The acid is treated with a strong dehydrating acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA), to induce ring closure. beilstein-journals.orglibretexts.org The use of the corresponding acyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) is also a classic and effective method. beilstein-journals.org

While highly effective for 1-indanones, direct Friedel-Crafts acylation is not a standard route to the 2-indanone (B58226) isomer, as it relies on the formation of a six-membered transition state leading to the carbonyl group at the 1-position.

Table 1: Catalysts in Friedel-Crafts Acylation for 1-Indanone (B140024) Synthesis

| Catalyst | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acids | High Temperature (e.g., 100°C) | beilstein-journals.org |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chlorides | Anhydrous, often in solvents like benzene or CS₂ | beilstein-journals.org |

| Trifluoromethanesulfonic Acid (TFSA) | 3-Arylpropionic Esters | Neat or in solvent | libretexts.org |

| Nafion-H® | 3-Arylpropionyl Chlorides | Refluxing benzene | beilstein-journals.org |

Beyond Friedel-Crafts acylation, several other cyclization strategies are employed to generate the indanone core. For the synthesis of 2-indanones specifically, the Dieckmann condensation is the most classical and relevant intramolecular cyclization. masterorganicchemistry.comstackexchange.com This reaction involves the base-catalyzed intramolecular condensation of a diester, typically a derivative of phenylene-1,2-diacetic acid, to form a cyclic β-keto ester. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis and decarboxylation of the β-keto ester yield the target 2-indanone. organic-chemistry.org

Other notable cyclization reactions that can produce indanones include:

Nazarov Cyclization: An acid-catalyzed electrocyclic ring closure of divinyl ketones. While less common for simple indanones, it is a powerful tool for creating functionalized indenones, which can be reduced to indanones.

Radical Cyclization: Certain radical-mediated reactions can be used to form the indanone ring system from appropriate unsaturated precursors.

Oxidation of Indene (B144670): The direct oxidation of indene using reagents like hydrogen peroxide in formic acid can produce 2-indanone. organic-chemistry.org

Modern organic synthesis has seen the rise of transition metal catalysis as a powerful tool for constructing complex ring systems, including indanones. These methods often offer high efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Catalysts based on palladium, rhodium, nickel, and ruthenium have been successfully employed. chemicalbook.com Key strategies include:

Carbonylative Cyclization: Palladium-catalyzed reactions of unsaturated aryl iodides with carbon monoxide can form the indanone ring in a single step.

C-H Activation/Annulation: Rhodium(III) catalysts can mediate the annulation of aromatic compounds (via C-H activation) with alkenes to build the indanone skeleton. iyte.edu.tr

Reductive Cyclization: Nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantioselectivity.

Table 2: Examples of Transition Metal-Catalyzed Indanone Syntheses

| Metal Catalyst | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Palladium (Pd) | Carbonylative Cyclization | Unsaturated Aryl Iodides | |

| Rhodium (Rh) | Asymmetric 1,4-Addition | Pinacolborane Chalcones | |

| Rhodium (Rh) | C-H Activation/Annulation | Sulfoxonium Ylides & Alkenes | |

| Nickel (Ni) | Reductive Cyclization | Enones |

Specific Synthetic Approaches to 5-Hydroxy-indan-2-one and its Precursors

While a vast body of literature exists for the synthesis of 1-indanones, including 5-hydroxy-1-indanone (B188539), specific, well-documented synthetic routes leading directly to this compound are less common. However, logical pathways can be constructed based on the established synthesis of the 2-indanone scaffold.

The most logical and established strategy to synthesize a 2-indanone is through the Dieckmann condensation. masterorganicchemistry.comorganic-chemistry.org Applying this to the target molecule, a plausible synthesis would begin with a precursor already containing the hydroxyl group or a protected equivalent at the desired position.

A potential synthetic pathway could involve the following steps:

Starting Material: The synthesis could commence from a substituted phenylacetic acid, such as 4-methoxyphenylacetic acid or 4-hydroxyphenylacetic acid.

Formation of the Diester: This starting material would be converted into the corresponding phenylene-1,2-diacetic acid diester.

Dieckmann Condensation: The diester would undergo an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the cyclic β-keto ester, 5-methoxy-1-carbethoxy-2-indanone.

Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of the ester and subsequent thermal decarboxylation would yield 5-methoxy-indan-2-one.

Demethylation: The final step would be the cleavage of the methyl ether to unveil the phenolic hydroxyl group, yielding this compound. This is a standard transformation often achieved with reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

This precursor-based approach leverages a series of robust and well-understood reactions to construct the target molecule from simple, substituted benzene derivatives.

Dedicated research into novel, one-pot, or cascade reactions specifically for the synthesis of this compound is not widely reported in the scientific literature. The development of such strategies is often focused on more complex molecular targets or on improving the synthesis of the more common 1-indanone isomers. Future research may explore transition metal-catalyzed C-H activation or annulation strategies starting from 4-substituted phenols to construct the this compound skeleton in a more atom-economical fashion, but such methods are not yet established for this specific compound.

Mechanistic Investigations of this compound Synthesis

The construction of the indanone framework is achieved through various elegant mechanistic pathways that form the core five-membered ring fused to a benzene ring.

Reaction Mechanism Elucidation (e.g., Knoevenagel Condensation, Michael Addition, Cycloaddition)

Knoevenagel Condensation and Michael Addition Cascades: The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation. sigmaaldrich.com It typically involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com In the context of indanone synthesis, a Knoevenagel condensation can be the initial step in a cascade reaction. For instance, a 1-indanone can undergo a Knoevenagel condensation with an aromatic aldehyde to form a 2-benzylidene-1-indanone. nih.govbeilstein-journals.org

A subsequent Michael addition can follow to build more complex structures. In one example, an N-heterocyclic carbene (NHC) catalyzes a sequence starting with a Stetter reaction, followed by an aldol (B89426) condensation and a final Michael cyclization to afford spiro bis-indane products. nih.gov While not forming this compound directly, these cascade reactions, which combine Knoevenagel or aldol-type reactions with Michael additions, demonstrate a powerful strategy for building the indanone skeleton from simpler precursors. nih.govresearchgate.net

Cycloaddition Reactions: Cycloaddition reactions offer a powerful and convergent route to the indanone core. The Nazarov cyclization, a conrotatory 4π-electrocyclization of a divinyl ketone, is a classic method for creating the cyclopentenone ring of indanones. nih.govacs.org This reaction can be catalyzed by strong protic or Lewis acids. acs.org For example, chalcones can be converted to indanones via a Nazarov cyclization, and this method has been adapted using greener solvents. preprints.org Tandem reactions combining Nazarov cyclization with other transformations, like electrophilic fluorination, have been developed to produce highly functionalized indanones with excellent stereoselectivity. acs.org

Other types of cycloadditions are also employed. A rhodium-catalyzed formal [4+1] cycloaddition between benzocyclobutenones and styrene-type alkenes provides a unique method for accessing multi-substituted 2-indanones, which are generally less stable and harder to prepare than their 1-indanone counterparts. nih.gov This reaction proceeds via C-C bond activation and ring expansion. nih.gov Similarly, Rh(III)-catalyzed [4+1] cycloadditions of α-carbonyl sulfoxonium ylides with activated alkenes also furnish substituted indanones. organic-chemistry.orgorganic-chemistry.org Furthermore, [3+2] cycloaddition reactions using donor-acceptor cyclopropanes have been used to trap in-situ generated indenones to synthesize indanone-fused cyclopentanes. rsc.org Higher-order [10+2] cycloadditions have also been reported for creating complex polycyclic systems containing the indanone motif. rsc.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst is critical in directing the outcome of indanone synthesis, influencing yield, reaction rate, and stereoselectivity.

Lewis and Brønsted Acids: Strong acids are fundamental reagents in many indanone syntheses. Intramolecular Friedel-Crafts acylation, a common method for cyclizing 3-arylpropionic acids or their chlorides, often requires a strong Lewis acid like aluminum chloride (AlCl₃) or a superacid like triflic acid (TfOH). nih.govmdpi.comchemicalbook.com For example, 5-hydroxy-1-indanone can be synthesized from 5-methoxy-1-indanone (B147253) using AlCl₃, which catalyzes both the demethylation and cyclization, achieving yields up to 90%. chemicalbook.comgoogle.com The Nazarov cyclization also traditionally relies on stoichiometric amounts of strong acids to promote the necessary electrocyclization. acs.org

Transition Metal Catalysts: Transition metals, particularly rhodium, palladium, copper, and nickel, are versatile catalysts for constructing indanones.

Rhodium (Rh) catalysts are effective in various cycloaddition and carboacylation reactions. organic-chemistry.orgorganic-chemistry.orgchinesechemsoc.org For instance, a cationic rhodium catalyst was key to achieving a selective [4+1] cycloaddition to form 2-indanones. nih.gov Rhodium complexes have also been used in carbonylative arylations of alkynes to produce indanones. iyte.edu.tr

Palladium (Pd) catalysts are widely used in cross-coupling reactions that can be integrated into one-pot indanone syntheses. A Pd-catalyzed Heck reaction followed by an aldol-type annulation allows for the synthesis of multisubstituted 1-indanones from 2-halobenzaldehydes. liv.ac.uk

Copper (Cu) complexes, such as Cu(II) triflate, can catalyze tandem Nazarov cyclization/electrophilic fluorination sequences with high diastereoselectivity. acs.org

Nickel (Ni) catalysts can control regioselectivity in the carboacylation of alkenes, leading to 3-substituted indanones, whereas rhodium catalysts under similar conditions yield 2-substituted indanones. chinesechemsoc.org

Organocatalysts: In line with green chemistry principles, metal-free organocatalysis has emerged as a powerful tool. Chiral amines and their derivatives can catalyze Michael addition reactions to form indanone precursors. researchgate.net L-proline, an environmentally benign catalyst, has been used for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones under metal-free conditions. rsc.orgrsc.org N-Heterocyclic carbenes (NHCs) are also effective in catalyzing annulation reactions to form functionalized indanones. nih.gov

Comparative Analysis of Synthetic Yields and Green Chemistry Considerations

The evaluation of a synthetic route involves assessing not only its yield but also its environmental impact, a key tenet of green chemistry.

Different synthetic strategies for indanones and their derivatives afford a wide range of yields. The following table provides a comparative look at the efficiency of various methods, primarily for the closely related 1-indanone scaffold due to the prevalence of data for this isomer.

| Synthetic Method | Starting Material(s) | Catalyst/Reagent | Yield (%) | Reference(s) |

| Demethylation/Cyclization | 5-Methoxy-1-indanone | AlCl₃ | 90% | chemicalbook.com |

| One-pot Friedel-Crafts Acylation | Anisole, 3-Chloropropionyl chloride | AlCl₃/LiCl | 84.5% | google.com |

| Debromination | 4,6-Dibromo-5-hydroxy-1-indanone | Pd/C, H₂ | — | nih.govbeilstein-journals.org |

| Microwave-Assisted Friedel-Crafts | 3-(4-methoxyphenyl)propionic acid | Triflic Acid (TfOH) | >99% | mdpi.com |

| Rh-catalyzed [4+1] Cycloaddition | Benzocyclobutenone, Styrene | [Rh(cod)₂]SbF₆ | 92% | nih.gov |

| L-proline catalyzed hydroacylation | 2-vinylbenzaldehyde | L-proline | 90% | rsc.org |

| Pd-catalyzed Heck-annulation | 2-Bromobenzaldehydes | Pd(OAc)₂, dppp | 70-95% | liv.ac.uk |

Green chemistry considerations are increasingly vital in the development of new synthetic pathways. For indanone synthesis, several green approaches have been reported. The direct intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids is preferred over using the corresponding acid chlorides because it produces water as the only theoretical byproduct, avoiding the generation of corrosive waste. nih.gov

The use of non-conventional energy sources like microwaves and ultrasound has been shown to accelerate reactions, reduce reaction times, and often improve yields in Friedel-Crafts acylations. nih.govmdpi.com Catalyst choice also plays a major role in sustainability. The development of metal-free organocatalytic systems, such as those using L-proline, offers a greener alternative to methods requiring expensive and potentially toxic heavy metals. rsc.orgrsc.org Furthermore, efforts are being made to replace hazardous solvents with more environmentally benign options, such as using water or 4-methyltetrahydropyran (4-MeTHP) for reactions like the Nazarov cyclization. preprints.orgrsc.org The ability to recover and reuse catalysts, such as metal triflates in ionic liquids, is another important aspect of creating more sustainable chemical processes. nih.gov

Chemical Reactivity and Functionalization of 5 Hydroxy Indan 2 One

Reactions at the Carbonyl Group (C=O)

The ketone functionality at the 2-position of the indane skeleton is a primary site for various nucleophilic additions and condensation reactions, enabling the synthesis of diverse derivatives.

Nucleophilic Additions

The electrophilic carbon of the carbonyl group readily undergoes attack by nucleophiles. Key examples include the formation of amino acids and the reduction to alcohols.

One significant transformation is the synthesis of conformationally constrained amino acids, which serve as analogues of tyrosine. The synthesis of (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acid has been achieved starting from 5-hydroxy-indan-2-one. acs.orgnih.gov This reaction proceeds via a Strecker-like synthesis, where the ketone reacts with a cyanide source (e.g., KCN) and an ammonium (B1175870) source (e.g., NH₄Cl) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.

Another important nucleophilic addition is the formation of oximes, which can be further reduced to amines. For instance, the reaction of an indanone with hydroxylamine (B1172632) (NH₂OH) yields an indanone oxime. This intermediate can then be converted to the corresponding amine, such as 2-aminoindan, via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). koreascience.kr This two-step process, known as reductive amination, provides a reliable route to primary amines from ketones.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Strecker Synthesis | KCN, NH₄Cl, then H₃O⁺ | 5-Hydroxy-2-aminoindan-2-carboxylic acid | acs.org |

| Oximation | NH₂OH·HCl, Base | This compound oxime | koreascience.kr |

Condensation Reactions

The carbonyl group and the adjacent α-hydrogens of this compound allow for various condensation reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with a carbonyl group to form a new C=C bond. sigmaaldrich.com

While direct examples for this compound are not extensively documented, analogous reactions with closely related compounds demonstrate its potential. For example, 6-hydroxyindan-1-one undergoes a Knoevenagel condensation with ethyl cyanoacetate. rsc.org This reaction results in an exo-unsaturated nitrile ester, which can be further manipulated. rsc.org Similarly, 5-methoxyindan-1-one, an ether derivative, has been shown to condense with ethyl chloroacetate (B1199739) at the carbonyl group. surrey.ac.uk These examples strongly suggest that this compound can react with active methylene compounds like malononitrile, cyanoacetic esters, or β-ketoesters in the presence of a weak base (e.g., piperidine, triethylamine) to yield the corresponding arylidene derivatives. damascusuniversity.edu.sybeilstein-journals.org

Table 2: Plausible Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Expected Product | Reference (Analogous) |

|---|---|---|---|

| Malononitrile | Piperidine | 2-(5-Hydroxy-indan-2-ylidene)malononitrile | beilstein-journals.org |

| Ethyl Cyanoacetate | Triethylamine | Ethyl 2-cyano-2-(5-hydroxy-indan-2-ylidene)acetate | rsc.org |

Reactions Involving the Hydroxyl Group (-OH)

The phenolic hydroxyl group at the 5-position is a key site for functionalization, enabling the formation of ethers and esters, and it is also susceptible to oxidation.

Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols. Esterification can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Etherification is also a common transformation. A patent describes the selective etherification of 5-hydroxyindanone, highlighting the feasibility of this reaction. justia.com For instance, reaction with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF would yield the corresponding 5-alkoxy-indan-2-one. The use of 5-hydroxy-1-indanone (B188539) to prepare 5-[2-(phenyl)ethoxy]-1-indanone further supports the accessibility of this reaction pathway for the indanone family. sigmaaldrich.com

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. Phenolic compounds, in general, can be oxidized using a variety of reagents. rsc.orgcopernicus.org Strong oxidizing agents can potentially lead to ring-opening or polymerization, but under controlled conditions, selective oxidation is possible. Multi-enzyme systems have been developed for the efficient oxidation of phenolic compounds, demonstrating a green chemistry approach to this transformation. rsc.org While specific studies on the oxidation of this compound are scarce, the general reactivity of phenols suggests that reagents like Fremy's salt (potassium nitrosodisulfonate) or salcomine (B1680745) in the presence of oxygen could potentially oxidize the 5-hydroxy group to a quinone.

Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. mnstate.edumasterorganicchemistry.com The -OH group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (C4 and C6) and opposite to it. The fused cyclopentanone (B42830) ring is generally considered to be electron-withdrawing and deactivating, but the directing effect of the hydroxyl group typically dominates. mnstate.edu

Nitration: Nitration of the aromatic ring can be achieved using nitrating agents. To avoid harsh acidic conditions that can lead to side reactions, milder reagents are often preferred for phenol-containing substrates. bhu.ac.in For example, nitration of 5-hydroxyindoles with hydrated ferric nitrate (B79036) results in the formation of 4,6-dinitro derivatives, indicating substitution at both ortho positions to the hydroxyl group. niscpr.res.in The nitration of 5-hydroxy propiophenone (B1677668) also shows substitution occurring at positions ortho and para to the hydroxyl group. google.com This indicates that nitration of this compound would likely yield 4-nitro-5-hydroxy-indan-2-one and/or 6-nitro-5-hydroxy-indan-2-one, with the potential for dinitration under stronger conditions.

Halogenation: Halogenation, such as bromination or chlorination, is another key EAS reaction. The synthesis of 4,6-dibromo-5-hydroxy-1-indanone has been reported, which involves the bromination of a 5-hydroxy-1-indanone precursor. beilstein-journals.org This provides a strong precedent for the direct halogenation of this compound at the C4 and C6 positions using reagents like bromine in acetic acid or N-bromosuccinimide (NBS).

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming new carbon-carbon bonds on aromatic rings. rsc.org The powerful activating effect of the hydroxyl group facilitates these reactions. For example, the Friedel-Crafts acylation of a related hydroxy-methyl-indan has been used to introduce an acetyl group at the C5 position (adjacent to the hydroxyl group). cymitquimica.com This suggests that this compound could undergo regioselective Friedel-Crafts reactions, primarily at the C4 and C6 positions, using a Lewis acid catalyst like AlCl₃. nih.gov

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Expected Major Product(s) | Reference (Analogous) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mild) | 4-Nitro-5-hydroxy-indan-2-one, 6-Nitro-5-hydroxy-indan-2-one | niscpr.res.in |

| Bromination | Br₂ / Acetic Acid | 4-Bromo-5-hydroxy-indan-2-one, 6-Bromo-5-hydroxy-indan-2-one | beilstein-journals.org |

Halogenation

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. As the hydroxyl group is an ortho, para-director, incoming electrophiles like halogens are directed to the positions ortho to the -OH group, namely the C4 and C6 positions.

Detailed research findings on the direct halogenation of this compound are not extensively documented. However, the reactivity can be inferred from related indanone systems. For instance, in the synthesis of 5-hydroxy-1-indanone, a common strategy involves the bromination of a precursor molecule. One such synthesis starts with 2,6-dibromophenol, which is reacted with 3-chloropropionyl chloride. beilstein-journals.orggoogle.com The resulting intermediate undergoes a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to form 4,6-dibromo-5-hydroxy-1-indanone, which is then debrominated to yield the final product. beilstein-journals.orggoogle.comnih.gov This multi-step process underscores the high reactivity of the positions ortho to the hydroxyl group.

For related hydroxy-indanone derivatives, such as 6-hydroxy-5-methoxy-1-indanone, electrophilic substitution with reagents like bromine in acetic acid selectively targets the electron-rich positions on the aromatic ring. This suggests that direct halogenation of this compound would likely proceed with high regioselectivity at the C4 and C6 positions, potentially leading to di-substituted products under forcing conditions. Control over the reaction stoichiometry and conditions would be crucial to achieve mono-halogenation.

Table 1: Predicted Outcomes of Halogenation on this compound

| Reagent | Predicted Major Product(s) | Reaction Type | Reference for Analogy |

|---|---|---|---|

| Br2 in Acetic Acid (1 eq.) | 4-Bromo-5-hydroxy-indan-2-one and/or 6-Bromo-5-hydroxy-indan-2-one | Electrophilic Aromatic Substitution | |

| Br2 (excess) | 4,6-Dibromo-5-hydroxy-indan-2-one | Electrophilic Aromatic Substitution | beilstein-journals.orgnih.gov |

| N-Chlorosuccinimide (NCS) | 4-Chloro-5-hydroxy-indan-2-one and/or 6-Chloro-5-hydroxy-indan-2-one | Electrophilic Aromatic Substitution | beilstein-journals.org |

Nitration and Sulfonation

Nitration The nitration of phenolic compounds is a well-established reaction, though it often requires careful control to prevent over-oxidation and to manage regioselectivity. The hydroxyl group in this compound strongly activates the ring towards nitration, directing the incoming nitro group to the C4 and C6 positions. However, direct nitration using standard reagents like nitric acid in sulfuric acid can lead to the formation of unwanted regioisomers. google.com In the nitration of structurally similar compounds like 5-hydroxy propiophenone, the formation of positional isomers is a significant challenge, often requiring complex purification steps. google.com

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward further electrophilic substitution. researchgate.net Therefore, achieving mono-nitration is generally feasible, but controlling the position (C4 vs. C6) can be difficult without the use of protecting groups or specifically designed catalysts. Hypothetical synthetic routes for related compounds, such as 2-hydroxy-5-nitroindane, suggest that direct nitration of the parent hydroxyindane requires carefully controlled conditions, typically low temperatures (0–10°C), to minimize side reactions like oxidation of the hydroxyl group.

Sulfonation Sulfonation of the indane core is a known process. For example, 5-indanol (B105451) can be synthesized from indan (B1671822) via a sulfonation-alkali-fusion pathway, demonstrating that the aromatic ring of the indane system is susceptible to sulfonation. chemicalbook.com For this compound, the reaction would again be directed by the activating hydroxyl group to the C4 and C6 positions. The sulfonation of organic hydroxy compounds can be achieved using various reagents, including chlorosulfonic acid. google.com The reaction with this compound would be expected to yield a mixture of 5-hydroxy-2-oxo-indan-4-sulfonic acid and 5-hydroxy-2-oxo-indan-6-sulfonic acid.

Table 2: Predicted Electrophilic Substitution Reactions

| Reaction | Reagents | Predicted Product(s) | Key Challenges | Reference for Analogy |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-Nitro-5-hydroxy-indan-2-one and 6-Nitro-5-hydroxy-indan-2-one | Formation of regioisomers, potential for oxidation | google.com |

| Sulfonation | Fuming H2SO4 or ClSO3H | 5-Hydroxy-2-oxo-indan-4-sulfonic acid and 5-Hydroxy-2-oxo-indan-6-sulfonic acid | Control of regioselectivity | chemicalbook.com |

Reactions Involving the Indane Ring System (Alkylations and Cyclizations)

Alkylation Alkylation of this compound can occur at two primary sites: the phenolic hydroxyl group and the α-carbons adjacent to the ketone (C1 and C3).

O-Alkylation: The hydroxyl group can be alkylated under basic conditions, for example, through Williamson ether synthesis. omicsonline.org This reaction involves deprotonating the hydroxyl group with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, yielding an ether. This method has been used to prepare dialkylaminoalkoxy derivatives of 5-hydroxyisatin, a related heterocyclic compound. omicsonline.org

C-Alkylation: The α-carbons (C1 and C3) to the carbonyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with electrophiles like alkyl halides. This reaction allows for the introduction of alkyl chains at the C1 or C3 position. Such alkylations have been reported for various indanone systems, often as part of a sequence to build more complex molecules. researchgate.net

Cyclization The indanone framework is a versatile scaffold for constructing fused-ring systems through various cyclization and annulation reactions. While intramolecular Friedel-Crafts reactions are fundamental to the synthesis of the indanone core itself, beilstein-journals.orgnih.gov the functionalized indanone can serve as a starting material for further annulations.

For example, 2-arylidene-1-indanones can undergo cycloaddition reactions to form complex polycyclic structures. rsc.org Indanone derivatives can also participate in cascade reactions, such as a Michael addition followed by a hemiketalization and a Friedel-Crafts reaction, to build fused frameworks. semanticscholar.org These strategies highlight the potential of this compound as a building block in synthetic chemistry, where the ketone and the activated aromatic ring can both participate in ring-forming reactions.

Exploration of Rearrangement Reactions (e.g., 1,3-Hydroxy Rearrangement in related systems)

Rearrangement reactions offer powerful methods for skeletal transformations in organic synthesis. While specific rearrangement studies on this compound are not prominent in the literature, related systems demonstrate the potential for such transformations.

A 1,3-hydroxy rearrangement has been observed in the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones. In this process, a sulfur ylide undergoes intramolecular cyclization with a ketone, followed by a 1,3-hydroxy shift to yield the final product. nih.gov This type of rearrangement involves the migration of a hydroxyl group from one position to another within a three-atom system.

Other rearrangements in indanone-related structures include:

Anionic Oxy-Cope Rearrangement: In the synthesis of some 1-indanones, a double anionic oxy-Cope rearrangement is a key step. beilstein-journals.orgnih.gov

Nazarov-type Cyclization: A formal homo-Nazarov-type cyclization has been reported for indanone derivatives containing an allylic-benzylic tertiary alcohol, leading to the formation of fluorenones. rsc.org

Novel Scaffold Rearrangements: The reaction of certain 2-aryl-3-hydroxyisoindolin-1-ones (related bicyclic structures) with strong bases can lead to a novel rearrangement of the isoindolinone scaffold to form 3-aminoindan-1-ones. consensus.app

These examples from related systems suggest that the this compound scaffold could potentially undergo various rearrangement reactions under specific conditions (e.g., acidic, basic, or thermal), leading to novel and structurally diverse molecular frameworks. The presence of both a hydroxyl and a ketone group provides functional handles that could initiate or participate in such skeletal reorganizations.

Derivatives and Analogues of 5 Hydroxy Indan 2 One

Design Principles for 5-Hydroxy-indan-2-one Derivatives

The design of derivatives from the this compound core is guided by several key principles aimed at modulating its reactivity and potential biological activity. These principles primarily involve targeted modifications at three key locations: the hydroxyl group, the aromatic ring, and the cyclopentanone (B42830) moiety.

A primary strategy involves the modification of the 5-hydroxyl group through reactions like alkylation or acylation. This is often done to increase the molecule's lipophilicity, potentially enhancing its ability to permeate cell membranes. Converting the phenol (B47542) to an ether or an ester can also serve to protect it from metabolic degradation and alter its hydrogen-bonding characteristics.

Another significant design approach focuses on introducing substituents to the aromatic ring. The positions adjacent to the hydroxyl group (4- and 6-positions) are common targets for adding various chemical groups. The electronic properties of these substituents can significantly influence the reactivity of the aromatic ring and the acidity of the hydroxyl group. For instance, adding electron-withdrawing groups can increase the acidity of the 5-hydroxyl group.

Functionalization of the cyclopentanone ring, particularly at the C1 and C3 positions, offers a third avenue for derivative design. Introducing substituents at these positions can create stereocenters, leading to stereoisomers with potentially distinct biological activities. The carbonyl group at C2 can also be modified, for example, by converting it into an oxime or hydrazone, to explore new chemical functionalities.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound is a well-established field in organic chemistry, with numerous strategies for creating diverse structures and incorporating various functional groups.

To achieve a wide range of structurally different analogues, synthetic chemists often start with commercially available materials like 5-methoxy-indan-1-one. sigmaaldrich.com A common synthetic method involves the oxidation of an indene (B144670) precursor to yield the corresponding indan-2-one.

Ring-closing metathesis (RCM) is another powerful technique used to construct the five-membered ring of the indanone system. This reaction is highly versatile and can accommodate a wide variety of functional groups on the aromatic ring. Friedel-Crafts acylation is a classical method for introducing a keto-functionalized side chain onto a substituted benzene (B151609) ring, which is then cyclized to form the indanone core. acs.org

More recently, multi-component reactions have been utilized to efficiently generate large libraries of substituted indanones in a single step, providing significant structural diversity. The diversification of triterpene scaffolds, for instance, is achieved through decoration with various functional groups like hydroxyl, carbonyl, and carboxyl moieties. frontiersin.org

The introduction of heteroatoms—atoms other than carbon and hydrogen—and various functional groups is crucial for modifying the properties of the this compound scaffold. pressbooks.pubtaylorandfrancis.com The presence of heteroatoms like nitrogen, oxygen, and sulfur can create reactive centers within the molecule. taylorandfrancis.comopenmedicinalchemistryjournal.com

Key modifications include:

Halogenation: Introducing halogen atoms (F, Cl, Br, I) to the aromatic ring through electrophilic aromatic substitution.

Nitration and Amination: Adding a nitro group to the aromatic ring, which can then be reduced to an amino group for further functionalization.

Alkylation and Arylation: The hydroxyl group can be readily alkylated, and palladium-catalyzed cross-coupling reactions can introduce aryl or heteroaryl groups.

Carbonyl Group Modifications: The ketone at the C2 position can be converted into other functional groups, such as an alcohol, oxime, or hydrazone.

These synthetic strategies allow for the creation of a broad spectrum of this compound analogues with tailored properties. acs.orgnih.govnih.gov

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies are essential for understanding how specific structural changes in this compound derivatives affect their chemical behavior. These studies often focus on the molecule's reactivity in particular chemical reactions.

For example, in the development of reagents for latent fingerprint detection, the reactivity of these derivatives with amino acids is a key performance metric. The reaction typically involves the formation of a highly fluorescent product. Research has shown that the type and position of substituents on the aromatic ring significantly impact the reaction rate and the fluorescence of the resulting product. Electron-withdrawing groups at the 4- and 6-positions can enhance the reactivity of the carbonyl group at C2.

The hydroxyl group at the 5-position is generally considered important for the fluorescence of the final product, though derivatives with a methoxy (B1213986) group at this position can also show good performance. The table below presents a summary of some research findings on the structure-reactivity of these derivatives.

| Derivative | Substituent(s) | Observed Reactivity/Property |

| This compound | -OH at C5 | The parent compound, which shows moderate reactivity with amino acids. |

| 5-Methoxy-indan-2-one | -OCH3 at C5 | Exhibits increased lipophilicity and can demonstrate good performance in certain applications. |

| 4,6-Dibromo-5-hydroxy-indan-2-one | -Br at C4 and C6 | Shows enhanced reactivity due to the electron-withdrawing nature of the bromine atoms. |

| 5-Hydroxy-6-amino-indan-2-one | -NH2 at C6 | The amino group can influence the electronic properties and overall reactivity of the molecule. |

A thorough understanding of these structure-reactivity relationships is crucial for the rational design of new this compound derivatives with specific, desired properties for various applications.

Advanced Spectroscopic and Analytical Characterization for Research on 5 Hydroxy Indan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR, COSY, HSQC, HMBC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. A full suite of NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

For 5-Hydroxy-indan-2-one, the structure suggests a specific set of expected signals. The aromatic region of the ¹H NMR spectrum would show three protons, while the aliphatic region would display two methylene (B1212753) (CH₂) groups. The ¹³C NMR spectrum would correspondingly show nine distinct carbon signals.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure. Two-dimensional (2D) NMR techniques are crucial for confirming these assignments. ceon.rsomicsonline.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent protons on the aromatic ring and within the five-membered aliphatic ring. iucr.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the proton signals to the carbons they are attached to. iucr.org

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, such as linking the aliphatic protons to the aromatic carbons and the carbonyl carbon. iucr.org

DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups, which would confirm the presence of two CH₂ groups and three aromatic CH groups.

Table 1: Predicted NMR Data for this compound

| Technique | Description of Expected Results |

|---|---|

| ¹H NMR | - 3 signals in the aromatic region (approx. 6.5-7.5 ppm).

|

| ¹³C NMR | - 1 signal for the ketone carbonyl (C=O) in the downfield region (>200 ppm).

|

| 2D NMR (COSY, HSQC, HMBC) | These experiments would be used to confirm the connectivity between all protons and carbons, verifying the indanone framework and the precise substitution pattern. ceon.rs |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. acs.org

For this compound, the molecular formula is C₉H₈O₂. HRMS would confirm this by matching the measured exact mass to the theoretical value. nih.gov Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. omicsonline.org The molecular ion (M•⁺) undergoes fragmentation into smaller, characteristic ions. Based on the structure, a likely fragmentation pathway involves the loss of a carbon monoxide (CO) molecule, a common process for cyclic ketones. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| Theoretical Exact Mass | 148.052429494 Da | nih.gov |

| Ionization Mode | ESI-MS or other soft ionization techniques are typically used. | acs.org |

| Predicted Fragmentation | Initial loss of carbon monoxide (CO, 28 Da) from the cyclic ketone is a probable primary fragmentation step. | rsc.orglibretexts.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the hydroxyl (O-H), ketone (C=O), and aromatic (C=C, C-H) groups. The O-H stretching vibration will appear as a broad band, while the C=O stretch will be a strong, sharp band. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol (B47542) (O-H) | Stretching | ~3200-3600 (broad) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-3000 |

| Ketone (C=O) | Stretching | ~1700-1725 (strong, sharp) |

| Aromatic C=C | Stretching | ~1450-1600 |

| Phenol (C-O) | Stretching | ~1200-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as aromatic rings and carbonyl groups, absorb light in the UV-visible range, promoting electrons from a ground state to an excited state.

The structure of this compound contains a substituted benzene (B151609) ring and a ketone, both of which are chromophores. The spectrum is therefore expected to exhibit absorptions corresponding to π→π* transitions associated with the aromatic system and n→π* transitions associated with the carbonyl group's non-bonding electrons. tandfonline.commalayajournal.org The exact absorption maxima (λmax) can be influenced by the solvent polarity. chimicatechnoacta.ru

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Absorption Region |

|---|---|---|

| π → π | Phenolic aromatic ring | Strong absorption in the UV region (~200-300 nm) |

| n → π | Ketone carbonyl group | Weaker absorption at a longer wavelength (~280-320 nm) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. tandfonline.com

While a crystal structure for the isomer 5-Hydroxy-1-indanone (B188539) has been reported, a structure for this compound (CAS 52727-23-8) is not found in the consulted literature. nih.gov If a suitable single crystal were obtained, X-ray diffraction analysis would confirm the connectivity and reveal the packing of molecules in the crystal lattice. A key feature would be the intermolecular hydrogen bonds formed by the phenolic hydroxyl group, which would significantly influence the solid-state architecture. iucr.org

Table 5: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Description |

|---|---|

| Molecular Confirmation | Provides absolute confirmation of the atomic connectivity and constitution. |

| Bond Lengths and Angles | Precise measurement of all intramolecular distances and angles. |

| Crystal Packing | Reveals how molecules arrange themselves in the solid state. |

| Intermolecular Forces | Identifies and quantifies non-covalent interactions, primarily hydrogen bonding from the -OH group to the ketone oxygen of a neighboring molecule. iucr.org |

| Crystal System & Space Group | Defines the symmetry of the unit cell (e.g., monoclinic, orthorhombic). tandfonline.com |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating compounds and assessing the purity of a sample. Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction and get a preliminary assessment of purity. High-Performance Liquid Chromatography (HPLC) is a highly sensitive quantitative technique used to determine the purity of the final compound with great accuracy. acs.org

The purity of this compound can be assessed using a reversed-phase HPLC method, likely with a C18 column. jlabphy.orgthieme-connect.com The compound would be detected by a UV detector, and its purity calculated from the relative area of its peak in the chromatogram. A purity of >95% is typically required for research applications. acs.org

Table 6: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Application and Conditions |

|---|---|

| Thin-Layer Chromatography (TLC) | Use: Reaction monitoring and rapid purity check. Stationary Phase: Silica gel plate. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Visualization: UV light (254 nm) or chemical staining. |

| High-Performance Liquid Chromatography (HPLC) | Use: Quantitative purity assessment. Mode: Reversed-Phase. Stationary Phase: C18 column. Mobile Phase: Gradient mixture of water and acetonitrile, often with a modifier like formic acid. jlabphy.orgDetection: UV-Vis Diode Array Detector (DAD). |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, oxygen) in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This serves as a crucial check for the purity and correctness of the compound's elemental composition. tandfonline.com

**Table 7: Elemental Analysis Data for this compound (C₉H₈O₂) **

| Element | Molecular Formula | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon (C) | C₉H₈O₂ | 72.96% |

| Hydrogen (H) | 5.44% | |

| Oxygen (O) | 21.60% |

Computational and Theoretical Investigations of 5 Hydroxy Indan 2 One

Quantum Chemical Calculations (e.g., DFT, B3LYP basis sets)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. acs.org The B3LYP hybrid functional is a commonly used method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a balance between accuracy and computational cost for a wide range of organic molecules. scispace.comnih.govresearchgate.net Calculations are often performed with Pople-style basis sets, such as 6-311++G(d,p) or 6-311G+(d,p), which are robust for optimizing molecular geometries and predicting electronic and spectroscopic properties. nih.govresearchgate.netdergipark.org.tr

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Hydroxy-indan-2-one, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net

The indan (B1671822) scaffold features a five-membered ring fused to a benzene (B151609) ring. This five-membered ring is not planar and can adopt various puckered conformations. Computational studies on the parent compound, indan, have shown that the five-membered ring undergoes a puckering motion. researchgate.net For this compound, theoretical calculations would identify the preferred conformation, considering the influence of the hydroxyl and ketone functional groups. Conformational analysis helps to identify different stable isomers and the energy barriers between them. A study on the related compound 2-indanol (B118314) identified a stable conformer featuring an intramolecular hydrogen bond between the hydroxyl group and the π-electrons of the aromatic ring. researchgate.net

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Bonds | Typical Calculated Value (°) |

| Bond Length | C=O | ~1.21 | Bond Angle | C-C-C (ring) | ~103-112 |

| C-O (hydroxyl) | ~1.36 | O=C-C | ~125 | ||

| C-C (aromatic) | ~1.39-1.41 | C-C-O (hydroxyl) | ~109 | ||

| C-H (aromatic) | ~1.08 | H-O-C | ~108 |

Analysis of the electronic structure provides deep insights into a molecule's reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. iucr.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electron density distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.tr It maps the electrostatic potential onto the molecule's surface. In this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites prone to electrophilic attack. iucr.org Positive regions (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic attack. iucr.org

Mulliken Charges: Mulliken population analysis provides a method for calculating the partial atomic charges within a molecule. dergipark.org.tr This helps to quantify the electron distribution and identify atoms that are electron-rich or electron-deficient, further clarifying potential reactive sites.

Table 2: Key Electronic Structure Parameters and Their Significance (Conceptual) Note: The values in this table are conceptual and for illustrative purposes.

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's tendency to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Potential | A measure of the tendency of electrons to escape from a system. | Relates to the molecule's overall reactivity. acs.org |

| Global Hardness | Resistance of a molecule to change its electron configuration. | Higher hardness correlates with a larger HOMO-LUMO gap. acs.org |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the accuracy of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. dergipark.org.tr For this compound, this would include the characteristic stretching frequencies for the O-H bond of the hydroxyl group, the C=O bond of the ketone, and the C-H bonds of the aromatic and aliphatic portions. Theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations, allowing for a more direct comparison with experimental FT-IR spectra. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.net The analysis helps in understanding the nature of electronic transitions, such as n → π* or π → π*, within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. researchgate.net An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This approach allows for a thorough exploration of the molecule's conformational space, revealing how the five-membered ring puckers and how the hydroxyl group rotates at a given temperature. It can provide insights into the flexibility of the molecule and the relative populations of different conformers in a solution.

Analysis of Intramolecular Interactions

The structure and stability of this compound are influenced by intramolecular interactions, primarily hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the ketone group (C=O) can act as an acceptor. Computational analysis can confirm the presence and quantify the strength of a potential intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.net Furthermore, as seen in the related 2-indanol, it is also possible for the hydroxyl hydrogen to form a weak hydrogen bond with the π-electron system of the fused benzene ring. researchgate.net These interactions play a crucial role in determining the most stable conformation of the molecule.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of this compound. The electronic structure analyses described in section 6.1.2 are key to this.

Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the benzene ring, this would suggest the ring is susceptible to electrophilic substitution.

MEP Maps: As previously mentioned, MEP maps provide a clear visual guide to the electron-rich and electron-poor regions of the molecule, highlighting the most probable sites for reaction. dergipark.org.triucr.org

Fukui Functions: More advanced analyses involving Fukui functions can be used to provide a more quantitative prediction of local reactivity at specific atomic sites within the molecule. dergipark.org.tr

By mapping these reactivity indicators, computational studies can help predict the likely outcomes of various chemical reactions and guide the synthesis of new derivatives.

Synthetic Applications of 5 Hydroxy Indan 2 One As a Chemical Intermediate

Role in the Construction of Complex Organic Molecules

The indane scaffold provides a constrained three-dimensional structure that is a common feature in many biologically active compounds. The strategic placement of the hydroxyl and keto groups in 5-hydroxy-indan-2-one offers multiple reaction sites for building intricate molecular systems.

Scaffold for Heterocyclic Compound Synthesis

The 1,3-dicarbonyl-like reactivity of the indan-2-one core makes it an ideal precursor for the synthesis of fused and spiro-heterocyclic systems. The ketone at the C-2 position, flanked by two active methylene (B1212753) groups, can react with various binucleophiles to form five- or six-membered heterocyclic rings.

Key potential reactions include:

Paal-Knorr type reactions: Condensation with primary amines could yield pyrrole-fused systems.

Gewald reactions: Reaction with elemental sulfur and an active methylene nitrile could produce fused thiophenes.

Condensation with Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines would be expected to yield indeno[2,1-c]pyrazole derivatives. The specific isomer formed would depend on the reaction conditions and which carbonyl or enol tautomer reacts.

Synthesis of Pyrimidines and Pyridines: Condensation with urea, thiourea, or amidines could lead to the formation of fused pyrimidinone or thione rings. Similarly, reactions with β-aminocrotonates or related compounds could be employed to construct fused pyridine (B92270) rings.

While these reactions are standard for cyclic ketones and β-dicarbonyl compounds, their specific application to this compound would offer a direct route to novel hydroxy-functionalized indeno-heterocycles. researchgate.netresearchgate.netbenthamdirect.comnih.gov The presence of the hydroxyl group provides an additional handle for further functionalization or can influence the reactivity and regioselectivity of the cyclization reactions.

Building Block for Polycyclic Systems

The rigid structure of this compound can serve as a foundational building block for the assembly of elaborate polycyclic and spirocyclic frameworks. acs.orgcaltech.edu Strategies to achieve this often involve either intramolecular cyclizations or intermolecular annulation reactions.

Potential synthetic routes include:

Intramolecular Friedel-Crafts Reactions: The phenolic hydroxyl group can be converted into an ether with a pendant electrophilic group. Subsequent acid-catalyzed cyclization onto the electron-rich aromatic ring could generate an additional fused ring, leading to complex polycyclic ethers.

Ring-Expansion Reactions: Methods such as the Tiffeneau-Demjanov rearrangement could be employed to expand the five-membered ring to a six-membered ring, providing access to hydroxytetralone systems.

Domino and Cascade Reactions: The ketone can initiate a cascade of reactions. For example, an initial aldol (B89426) condensation with a suitable partner could be followed by an intramolecular cyclization, building multiple rings in a single operational step. acs.org

Spirocyclization: The ketone at C-2 is a prime site for creating spirocycles. Reaction sequences starting with condensation at the C-1/C-3 methylene position followed by cyclization are common for generating spiro-fused systems. acs.org

Precursor for Indanone-Based Libraries and Analogues

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for this purpose, as it contains several distinct functionalization points, allowing for the rapid generation of a diverse set of analogues. acs.orgyale.edu

Synthesis of Functionally Diverse Indanone Derivatives

The true value of this compound as a chemical intermediate lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl, the ketone, and the aromatic ring can be modified selectively to produce a wide array of derivatives.

Phenolic -OH Derivatization: The hydroxyl group can be readily converted into ethers, esters, or silyl (B83357) ethers. These modifications can alter the molecule's steric and electronic properties, as well as its solubility and metabolic stability. nih.govrsc.orgrsc.org

Ketone Derivatization: The carbonyl group can undergo a vast number of transformations. These include reduction to a secondary alcohol (creating indan-2-ol derivatives), reductive amination to introduce primary or secondary amines, Wittig-type olefination to form exo-methylene compounds, and conversion to oximes or hydrazones.

Aromatic Ring Functionalization: The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, primarily at the positions ortho and para to the hydroxyl group (C-4, C-6). uchile.cl

Alpha-Carbon Functionalization: The methylene carbons adjacent to the ketone (C-1 and C-3) are acidic and can be deprotonated to form an enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the alpha position. rsc.org

Strategies for Diversification and Functionalization

Effective library synthesis relies on robust and versatile chemical reactions that allow for the introduction of diverse chemical motifs. For the this compound core, diversification can be achieved by systematically exploring reactions at each functional site. A branched synthetic approach, where a common intermediate is subjected to a variety of reaction conditions, is an efficient strategy. yale.edu

For example, a library could be constructed by first creating a series of ethers or esters at the phenolic hydroxyl group. Each of these new intermediates could then be subjected to a panel of reactions at the ketone, such as reductive amination with a diverse set of primary amines. This two-dimensional matrix approach rapidly generates a large number of structurally distinct molecules.

The table below outlines potential diversification strategies for this compound, highlighting the versatility of this scaffold for creating chemical libraries.

| Functionalization Site | Reaction Type | Reagents/Conditions | Potential New Functional Group |

| Phenolic OH | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy, Benzyloxy |

| Esterification | Acyl chloride, Pyridine | Acyl ester | |

| Silylation | Silyl chloride (e.g., TBDMSCl), Imidazole | Silyl ether | |

| Ketone (C=O) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol (-CHOH) |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary amine (-CHNHR) | |

| Wittig Reaction | Ph₃P=CHR | Exocyclic double bond (=CHR) | |

| Knoevenagel Condensation | Active methylene compound, Base | Substituted exocyclic double bond | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | NBS, NCS, Br₂ | Bromo, Chloro | |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethyl (-CH₂NR₂) | |

| α-Methylene (C-1/C-3) | Alkylation | Base (e.g., LDA), Alkyl halide | Alkyl group |

| Aldol Condensation | Aldehyde, Base | β-Hydroxyketone |

This systematic approach to functionalization allows for the fine-tuning of physicochemical and pharmacological properties, making this compound a promising starting point for medicinal chemistry programs. researchgate.net

An exploration of the chemical compound this compound reveals significant potential for future research and development across various scientific disciplines. As a versatile scaffold, its future applications hinge on innovative synthetic methodologies, advanced functionalization, and integration with cutting-edge technologies. This article delves into the emerging trends and future research directions poised to unlock the full potential of this intriguing molecule.

Future Research Directions and Emerging Trends for 5 Hydroxy Indan 2 One

The evolution of chemical synthesis and analysis presents numerous opportunities for the investigation of 5-Hydroxy-indan-2-one. The following sections outline key areas where future research is expected to yield significant advancements.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 5-Hydroxy-indan-2-one, and how should data interpretation be approached?

- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the hydroxyl and ketone functional groups. For NMR, compare chemical shifts with similar indanone derivatives (e.g., δ ~1.5–2.5 ppm for methylene protons adjacent to the carbonyl group). IR should show a strong absorption band near 1700 cm for the ketone and a broad peak at 3200–3600 cm for the hydroxyl group. Crystallographic analysis via X-ray diffraction (using SHELX programs ) can resolve ambiguities in stereochemistry.

- Data Interpretation Table :

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| -NMR | δ 2.8–3.2 ppm (methylene protons) | Confirms ring structure |

| IR | 1700 cm (C=O) | Validates ketone group |

| X-ray | Bond angles/lengths | Resolves stereochemical uncertainties |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Employ Friedel-Crafts acylation followed by hydroxylation. Monitor reaction conditions (temperature, catalyst concentration) using HPLC to track intermediate formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity through melting point analysis and GC-MS. For reproducibility, document solvent ratios and catalyst types (e.g., AlCl vs. FeCl) in supplementary materials .

Advanced Research Questions

Q. How do ring-puckering dynamics in this compound influence its reactivity, and what computational methods are suitable for modeling these effects?

- Methodology : Analyze puckering amplitudes using Cremer-Pople parameters derived from X-ray crystallography or DFT calculations (e.g., Gaussian 16). Compare energy barriers for ring-flipping transitions (e.g., chair vs. boat conformers) via relaxed potential energy scans. Correlate puckering with steric effects on nucleophilic attack at the ketone group.

- Data Contradiction Tip : If experimental (X-ray) and computational (DFT) results conflict, re-examine basis set choices (e.g., B3LYP/6-311++G** vs. M06-2X) and solvent effects in simulations .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound’s electronic properties?

- Methodology : Perform TD-DFT calculations to predict UV-Vis absorption spectra and compare with experimental data. Discrepancies may arise from solvent polarity or excited-state proton transfer. Validate using polarizable continuum models (PCM) and deuterated solvents. If inconsistencies persist, consider alternative tautomeric forms or aggregation effects .

- Validation Workflow :

Replicate experiments under inert conditions (N atmosphere).

Cross-validate with cyclic voltammetry for redox potentials.

Publish raw data and computational inputs for peer review .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing assay interference from its redox-active hydroxyl group?

- Methodology : Use radical scavengers (e.g., TEMPO) in antioxidant assays to distinguish specific activity from nonspecific redox reactions. For enzyme inhibition studies, employ competitive binding assays with LC-MS quantification of substrate depletion. Include control experiments with structurally analogous compounds lacking the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.